bPiDDB

Overview

Description

N,N’-Dodecylbis-Picolinium Bromide, commonly referred to as bPiDDB, is a potent nicotinic acetylcholine receptor antagonist. This compound has garnered significant attention in the scientific community due to its ability to inhibit nicotine-evoked dopamine release, making it a promising candidate for research in nicotine addiction and related neurological studies .

Scientific Research Applications

N,N’-Dodecylbis-Picolinium Bromide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in the synthesis of other quaternary ammonium compounds.

Biology: The compound is employed in studies involving nicotinic acetylcholine receptors, particularly in understanding their role in neurotransmission.

Medicine: N,N’-Dodecylbis-Picolinium Bromide is investigated for its potential in treating nicotine addiction by inhibiting nicotine-evoked dopamine release.

Industry: The compound’s properties make it useful in the development of neuroprotective agents and other therapeutic compounds

Mechanism of Action

Target of Action

bPiDDB, or N,N’-dodecane-1,12-diyl-bis-3-picolinium dibromide, primarily targets the α6β2 nicotinic acetylcholine receptors (nAChRs)* . These receptors are expressed by dopaminergic neurons and play a crucial role in mediating nicotine-evoked dopamine release .

Mode of Action

This compound acts as an antagonist at α6β2* nAChRs . It inhibits nicotine-evoked dopamine release from rat striatal slices . The compound interacts with its targets in a potent manner, with an IC50 value of 2 nM . This interaction results in the inhibition of the receptor’s function, thereby reducing the effects of nicotine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nicotinic acetylcholine receptor pathway . By acting as an antagonist at α6β2* nAChRs, this compound inhibits the release of dopamine that is typically evoked by nicotine . This results in a decrease in the reinforcing effects of nicotine, which is a key factor in nicotine addiction .

Pharmacokinetics

This suggests that this compound has a good bioavailability in the brain, which is crucial for its action on central nervous system targets like the α6β2* nAChRs .

Result of Action

The molecular effect of this compound’s action is the inhibition of nicotine-evoked dopamine release . On a cellular level, this results in a decrease in the reinforcing effects of nicotine . This makes this compound a potential therapeutic agent for nicotine addiction, as it can reduce the rewarding effects of nicotine that contribute to addiction .

Action Environment

The action of this compound is influenced by the presence of nicotine. The compound’s inhibitory potency at α6β2* nAChRs mediating nicotine-evoked dopamine release is robustly increased following repeated nicotine administration . This suggests that the efficacy of this compound may be enhanced in environments where nicotine is present .

Biochemical Analysis

Biochemical Properties

N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (bPiDDB) plays a crucial role in biochemical reactions by inhibiting nicotine-evoked dopamine release. It interacts with nicotinic acetylcholine receptors, specifically those containing alpha6beta2 subunits. These receptors are expressed by dopamine neurons and are responsible for regulating dopamine release. The interaction between N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) and these receptors results in the inhibition of dopamine release, which is a key factor in reducing nicotine self-administration .

Cellular Effects

N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound specifically reduces nicotine self-administration in rats, indicating its potential to alter addictive behaviors. Additionally, N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) has been shown to attenuate nicotine-induced hyperactivity, further demonstrating its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) involves its binding interactions with nicotinic acetylcholine receptors. By binding to these receptors, the compound inhibits nicotine-evoked dopamine release. This inhibition is achieved through allosteric modulation, where N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) causes a rightward shift in the nicotine concentration-response curve, indicating surmountable allosteric inhibition. This mechanism is crucial for its potential therapeutic effects in reducing nicotine addiction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) change over time. The compound has shown stability in inhibiting nicotine-evoked dopamine release over repeated treatments. Overt toxicity emerged with repeated treatment, indicating the need for careful monitoring of its long-term effects. The stability and degradation of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) are important factors to consider in its potential therapeutic use .

Dosage Effects in Animal Models

The effects of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) vary with different dosages in animal models. The compound dose-dependently decreases nicotine self-administration in rats, with higher doses resulting in more significant reductions. At high doses, N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) can cause toxicity, highlighting the importance of determining the optimal therapeutic dose. Threshold effects and adverse effects at high doses must be carefully evaluated in preclinical studies .

Metabolic Pathways

N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) is involved in metabolic pathways that regulate dopamine release. The compound interacts with enzymes and cofactors that modulate the activity of nicotinic acetylcholine receptors. By inhibiting these receptors, N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) affects metabolic flux and metabolite levels, which are crucial for its therapeutic effects in reducing nicotine addiction .

Transport and Distribution

Within cells and tissues, N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, which is essential for its activity. Understanding the transport and distribution mechanisms of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) is important for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with nicotinic acetylcholine receptors and its subsequent effects on dopamine release. Understanding the subcellular localization of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) can provide insights into its mechanism of action and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dodecylbis-Picolinium Bromide typically involves the reaction of dodecyl bromide with 3-picoline in the presence of a suitable base. The reaction proceeds through a quaternization process, where the nitrogen atoms in the picoline rings are alkylated by the dodecyl bromide, forming the bis-picolinium structure .

Industrial Production Methods

While specific industrial production methods for N,N’-Dodecylbis-Picolinium Bromide are not extensively documented, the general approach involves large-scale quaternization reactions under controlled conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dodecylbis-Picolinium Bromide primarily undergoes substitution reactions due to the presence of reactive bromide ions. These reactions can be utilized to modify the compound for various research applications .

Common Reagents and Conditions

Common reagents used in the reactions involving N,N’-Dodecylbis-Picolinium Bromide include bases such as sodium hydroxide or potassium carbonate, which facilitate the quaternization process. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products Formed

The major products formed from the reactions of N,N’-Dodecylbis-Picolinium Bromide are typically quaternary ammonium salts, which can be further modified for specific research purposes .

Comparison with Similar Compounds

Similar Compounds

N,N-Decane-1,10-diyl-bis-3-picolinium diiodide (bPiDI): This compound is structurally similar to N,N’-Dodecylbis-Picolinium Bromide but has a shorter alkyl chain.

Uniqueness

N,N’-Dodecylbis-Picolinium Bromide is unique due to its potent inhibition of nicotine-evoked dopamine release and its ability to interact specifically with α6β2-containing nicotinic acetylcholine receptors. This specificity makes it a valuable tool in research focused on nicotine addiction and the development of therapeutic agents targeting these receptors .

Properties

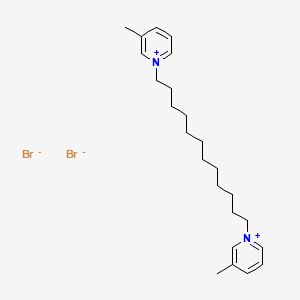

IUPAC Name |

3-methyl-1-[12-(3-methylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPBJCAIRCFEFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.